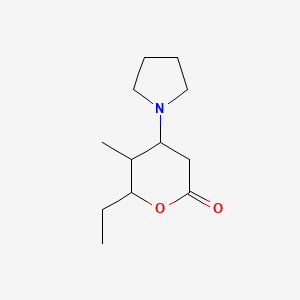

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one

Description

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one is a six-membered lactone (oxan-2-one) with three distinct substituents: a pyrrolidin-1-yl group at position 4, a methyl group at position 5, and an ethyl group at position 4. Its synthesis and characterization likely rely on crystallographic tools like the SHELX software suite for structural validation .

Properties

CAS No. |

105623-67-4 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

6-ethyl-5-methyl-4-pyrrolidin-1-yloxan-2-one |

InChI |

InChI=1S/C12H21NO2/c1-3-11-9(2)10(8-12(14)15-11)13-6-4-5-7-13/h9-11H,3-8H2,1-2H3 |

InChI Key |

MFQIXIVGJKQCBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(CC(=O)O1)N2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-pyrrolidinone with ethyl-substituted tetrahydropyranone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with overlapping substituents or heterocyclic cores. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The oxan-2-one core (lactone) in the target compound contrasts with the pyrazine-carboxylic acid in PDCApy and the dihydropyrimidinone in ’s compound.

Substituent Effects: The pyrrolidin-1-yl group is present in both the target compound and PDCApy. This substituent may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or hydrophobic effects. However, PDCApy’s pyrazine core and carbamoyl linkage likely confer distinct solubility and target specificity, as evidenced by its anti-V. cholerae activity .

Physicochemical Properties: The dihydropyrimidinone () features a phenyl group, which may enhance π-π stacking interactions in drug-receptor binding, absent in the target compound. Its ethoxycarbonyl group could act as a bioisostere for carboxylic acids, balancing solubility and metabolic stability.

Biological Activity: While PDCApy demonstrates growth inhibition in V. cholerae, the target compound’s lactone core and substituent arrangement suggest divergent applications. Empirical studies are required to confirm these hypotheses.

Biological Activity

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one, also known as CAS No. 105623-67-4, is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by a pyrrolidine ring fused to a tetrahydropyranone structure. The molecular formula is , with a molecular weight of 211.30 g/mol. The compound has notable properties that influence its biological activity:

| Property | Value |

|---|---|

| CAS No. | 105623-67-4 |

| Molecular Formula | C12H21NO2 |

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 189 °C |

| Melting Point | 45 °C |

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may alter enzymatic activity or receptor signaling pathways, leading to diverse biological effects. Research indicates potential mechanisms such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurochemical signaling.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against various pathogens.

Biological Activity Studies

Recent studies have focused on the potential therapeutic applications of this compound, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. For instance, a study demonstrated its effectiveness against bacterial strains resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against resistant bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.

-

Anticancer Study :

- Objective : To investigate the apoptotic effects in cancer cell lines.

- Method : MTT assay was used to determine cell viability; flow cytometry assessed apoptosis.

- Results : Treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.